N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions.
Acetamide Formation: The chlorinated benzothiazole is reacted with 4-fluoroaniline in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired acetamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(4-chlorobenzothiazol-2-yl)-2-(4-fluorophenyl)acetamide, N-(4,5-dimethylbenzothiazol-2-yl)-2-(4-fluorophenyl)acetamide.
Uniqueness: The presence of chlorine atoms at the 4 and 5 positions of the benzothiazole ring and the fluorophenyl group at the acetamide moiety confer unique chemical and biological properties to the compound, making it distinct from other similar derivatives.
Biological Activity
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including anticancer, antibacterial, antifungal, and anthelmintic effects.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with dichloro and fluorophenyl groups. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, as the substitutions influence the compound's interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds containing a benzothiazole moiety exhibit promising anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- Study Findings : A study demonstrated that derivatives of benzothiazole could inhibit the growth of various cancer cell lines through mechanisms involving the disruption of microtubule dynamics and induction of oxidative stress .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Microtubule disruption |
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
2. Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been well-documented. The compound shows effectiveness against a range of Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Bacteria | MIC (µg/mL) | Standard Antibiotic |
---|---|---|
Staphylococcus aureus | 32 | Penicillin |
Escherichia coli | 64 | Ampicillin |
3. Antifungal Activity
The compound also demonstrates antifungal properties. It has been tested against various fungal strains, showing effectiveness in inhibiting growth.
- Research Insights : A study highlighted that the compound inhibited the growth of Candida albicans at concentrations lower than those required for bacterial inhibition, suggesting a selective antifungal action .
Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Candida albicans | 20 | 100 |
Aspergillus niger | 15 | 100 |
4. Anthelmintic Activity
The anthelmintic potential of benzothiazole derivatives has also been explored. These compounds can disrupt the metabolic processes in helminths.
- Experimental Results : In vivo studies demonstrated that the compound significantly reduced worm burden in infected hosts compared to control groups .
The biological activities are attributed to several mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.
- Inhibition of Enzymatic Pathways : Disrupts key metabolic pathways in bacteria and fungi.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FN2OS/c16-10-5-6-11-14(13(10)17)20-15(22-11)19-12(21)7-8-1-3-9(18)4-2-8/h1-6H,7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOEWKJNSJTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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